

Determining Oil and Fat Quality: A Protocol for p-Anisidine Value Analysis

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Compound of Interest

Compound Name: *p*-Anisidine

Cat. No.: B042471

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Introduction

The **p-Anisidine** value (p-AV) is a critical measure of the secondary oxidation of edible oils and fats. While the peroxide value (PV) indicates primary oxidation products (hydroperoxides), the p-AV quantifies the level of aldehydes, principally 2-alkenals and 2,4-dienals, which are formed from the decomposition of hydroperoxides.[1][2] These secondary oxidation products are significant contributors to the rancid flavor and odor of deteriorated oils and fats.[3] Therefore, the p-AV provides insight into the oxidative history of an oil and is a valuable indicator of its overall quality and shelf-life.[4] This analysis is applicable to all animal and vegetable fats and oils.[5]

This document provides a detailed protocol for the determination of the **p-Anisidine** value, based on internationally recognized methods such as AOCS Official Method Cd 18-90, ISO 6885, and IUPAC method 2.504.[1][6][7]

Principle of the Method

The determination of the **p-Anisidine** value is based on the reaction of aldehydes present in the oil or fat sample with **p-anisidine** (4-methoxy aniline).[8] The oil or fat is first dissolved in a solvent, typically isooctane. An aliquot of this solution is then reacted with a solution of **p-anisidine** in glacial acetic acid. The aldehyde groups in the sample react with the **p-anisidine** to form a yellowish Schiff base.[3] The intensity of the color produced is proportional to the amount of aldehydes present and is measured spectrophotometrically at 350 nm.[6] The **p-Anisidine** value is calculated from the increase in absorbance.[1]

Data Presentation

The **p-Anisidine** value is a dimensionless quantity. A lower p-AV indicates better quality oil.[9] The acceptable limits for p-AV can vary depending on the type of oil and its intended use. For instance, refined oils are expected to have a p-AV of less than 5.[2] For fish oils, a p-AV lower than 30 is often required, while other sectors may mandate a value of less than 10.[8]

Table 1: Typical **p-Anisidine** Values for Various Edible Oils

Oil Type	Condition	Typical p-Anisidine Value (p-AV)
Canola Oil	Fresh	< 5[10]
Canola Oil	After Frying	> 6[11]
Sunflower Oil	Fresh	1.88[12]
Sunflower Oil	After 96h heating	349.43[12]
Corn Oil	Fresh	3.14[12]
Corn Oil	After 96h heating	335.57[12]
Soybean Oil	Fresh	3.52[12]
Soybean Oil	After 96h heating	351.78[12]
Peanut Oil	Fresh	4.81[12]
Peanut Oil	After 96h heating	251.35[12]
Olive Oil	Fresh	8.81[12]
Olive Oil	After 96h heating	177.49[12]
Fish Oil	Unflavored	Median of 7.45, with an upper limit of 20 being a standard[13]
Mustard Oil	Fresh	1.01 - 1.82[14]
Mustard Oil	After Frying	1.62 - 2.82[14]

Experimental Protocol

This protocol is harmonized from the AOCS Cd 18-90 and ISO 6885 standards.

1. Apparatus

- Spectrophotometer, capable of measurements at 350 nm.
- Matched glass cuvettes with a 1.00 cm path length.
- Volumetric flasks, 25 mL, Class A.
- Pipettes, 1 mL and 5 mL, Class A, or calibrated automatic pipettes.
- Test tubes with stoppers or screw caps, 10 mL minimum capacity.

2. Reagents

- Isooctane (2,2,4-trimethylpentane): Analytical grade, with an absorbance not exceeding 0.01 against distilled water at 350 nm.
- Glacial Acetic Acid: Analytical grade.
- **p-Anisidine** (4-methoxyaniline): Analytical reagent grade, cream-colored crystals.
 - Storage and Handling: **p-Anisidine** is toxic and should be handled with care, avoiding contact with skin.^[1] Store in a dark bottle at 0-4°C.^[6] Discard if it shows significant darkening.
 - Purification of **p-Anisidine** (if necessary): If the reagent is discolored, it can be purified. Dissolve 4.0 g of **p-anisidine** in 100 mL of water at 75°C. Add 0.2 g of sodium sulfite and 2.0 g of activated carbon. Stir for 5 minutes and filter. Cool the filtrate to 0°C for at least 4 hours. Filter the recrystallized **p-anisidine**, wash with a small amount of ice-cold water, and dry in a vacuum desiccator.^{[1][6]}
- **p-Anisidine** Reagent Solution (0.25% w/v): Dissolve 0.250 g of **p-anisidine** in glacial acetic acid in a 100 mL volumetric flask and dilute to the mark with glacial acetic acid. This solution should be prepared fresh daily and protected from light.

3. Procedure

3.1. Sample Preparation

- Ensure the oil or fat sample is clear and dry. If it is solid, gently melt it at a low temperature. If it contains suspended matter, filter it.
- Accurately weigh an appropriate amount of the sample (typically 0.5 g to 4.0 g, depending on the expected p-AV) into a 25 mL volumetric flask.
- Dissolve the sample in isooctane and dilute to the 25 mL mark. Mix thoroughly.

3.2. Spectrophotometric Measurement

- Absorbance of the Oil Solution (A_b):
 - Fill a cuvette with the isooctane solution of the sample.
 - Fill a reference cuvette with isooctane.
 - Measure the absorbance (A_b) of the sample solution at 350 nm against the isooctane blank.^[6]
- Absorbance of the Reacted Solution (A_s):
 - Pipette 5 mL of the sample solution into a test tube.
 - Pipette 5 mL of isooctane into a second test tube (this will be the blank).
 - To each test tube, add exactly 1 mL of the **p-anisidine** reagent solution.
 - Stopper the test tubes, shake well, and store in the dark.^{[1][6]}
 - After exactly 10 minutes, measure the absorbance (A_s) of the sample solution (from the first test tube) at 350 nm, using the solution from the second test tube (the blank) in the reference cuvette.^[6]

4. Calculation

The **p-Anisidine** value (p-AV) is calculated using the following formula, which is derived from the AOCS Official Method Cd 18-90:

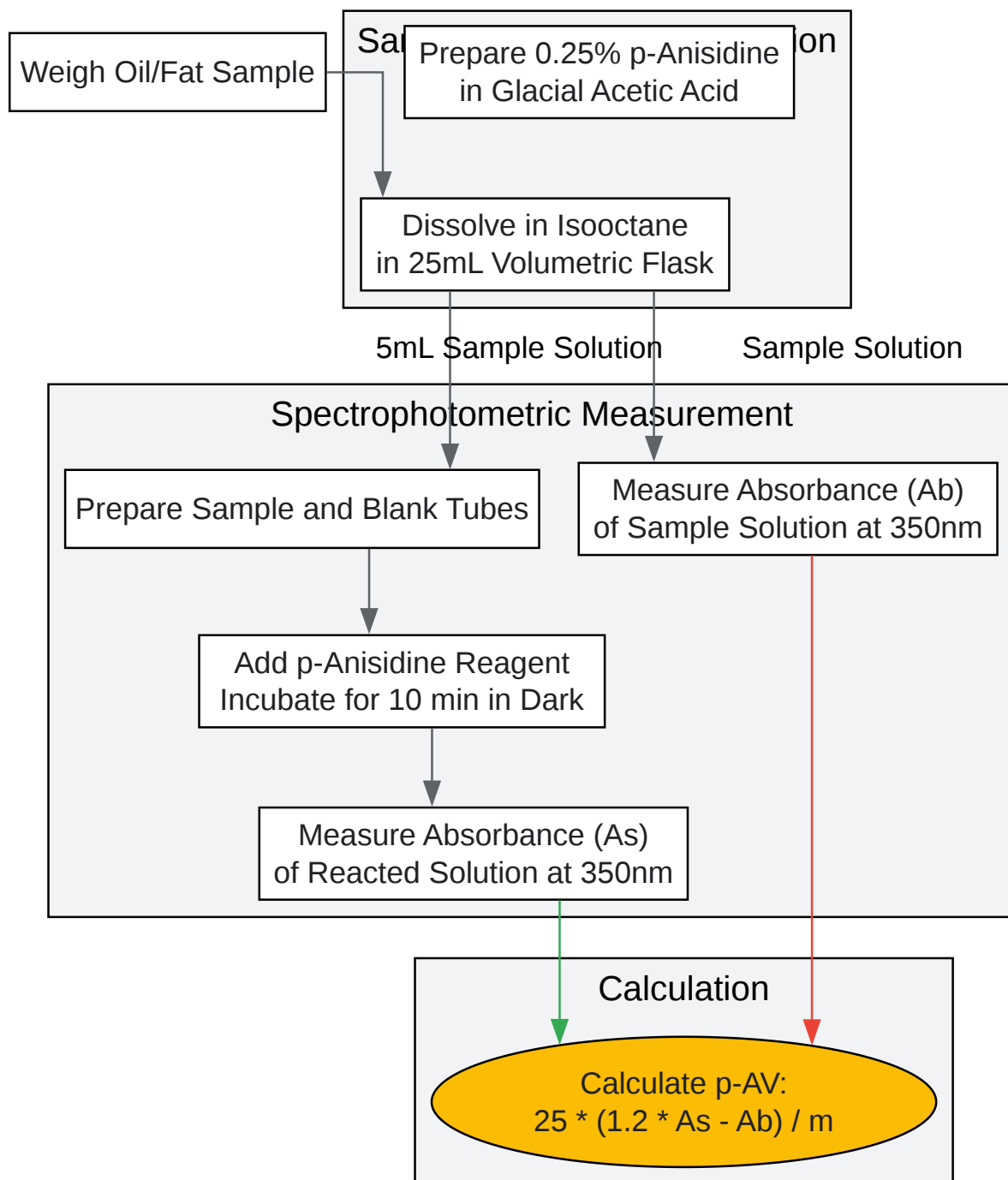
$$\text{p-AV} = 25 \times (1.2 \times A_s - A_b) / m$$

Where:

- 25 is the volume of the solvent used to dissolve the sample (in mL).
- 1.2 is a correction factor for the dilution of the sample solution with the **p-anisidine** reagent.
- A_s is the absorbance of the reacted sample solution.
- A_b is the absorbance of the unreacted sample solution.
- m is the mass of the sample taken (in g).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of the **p-Anisidine** value.



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Caption: Workflow for **p-Anisidine** Value Determination.

Conclusion

The **p-Anisidine** value is a fundamental parameter for assessing the quality of edible oils and fats, specifically by quantifying secondary oxidation products. Adherence to standardized protocols, such as those from AOCS and ISO, is crucial for obtaining accurate and reproducible results. This information is vital for quality control in the food industry and for research in food science and lipid chemistry.

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